

Spectroscopic data of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Cat. No.: B116460

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**

This guide provides a comprehensive analysis of the spectroscopic characteristics of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**, a substituted acetophenone derivative. For researchers, chemists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Introduction: The Molecule in Focus

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a multi-functionalized aromatic ketone. Its structure incorporates a hydroxyl group, a nitro group, a bromine atom, and an acetyl group, all attached to a benzene ring. This unique combination of electron-withdrawing and electron-donating groups, along with the potential for intramolecular hydrogen bonding, results in a distinct and informative spectroscopic profile. Accurate interpretation of its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data is essential for confirming its identity and purity.

Molecular Structure and Spectroscopic Predictions

Before analyzing the spectra, a foundational understanding of the molecule's structure is critical. The relative positions of the substituents dictate the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Molecular structure of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds.

Causality Behind Experimental Choices

The choice of sample preparation, typically using a KBr (potassium bromide) pellet or as a thin film, is crucial. For a solid crystalline compound like this, the KBr pellet method minimizes scattering and produces sharp, well-defined peaks by dispersing the analyte in an IR-transparent matrix.

Expected Data and Interpretation

The presence of hydroxyl, carbonyl, nitro, and aromatic groups will give rise to characteristic absorption bands.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Interpretation & Key Insights
Phenolic O-H	Stretch	3200 - 3500 (Broad)	The broadness of this peak is a strong indicator of hydrogen bonding, likely intramolecularly with the adjacent carbonyl oxygen.[1][2]
Aromatic C-H	Stretch	3000 - 3100	This absorption, often appearing just to the left of 3000 cm ⁻¹ , confirms the presence of hydrogens attached to the aromatic ring.[3][4]
Acetyl C=O	Stretch	1650 - 1680	The position is shifted to a lower frequency than a typical aryl ketone (~1690 cm ⁻¹) due to conjugation with the ring and strong intramolecular hydrogen bonding with the ortho-hydroxyl group.
Nitro N-O	Asymmetric Stretch	1500 - 1550	This strong absorption is characteristic of the nitro group.[1]
Aromatic C=C	In-ring Stretch	1450 - 1600	Multiple bands are expected in this region, confirming the aromatic core.[3]

Nitro N-O	Symmetric Stretch	1330 - 1370	A second strong absorption confirming the nitro functional group.
Phenolic C-O	Stretch	1150 - 1250	Indicates the bond between the aromatic ring and the hydroxyl group.
C-Br	Stretch	500 - 650	This peak in the fingerprint region confirms the presence of the carbon-bromine bond.

Experimental Protocol: KBr Pellet Method

- Preparation: Thoroughly dry both the sample and spectroscopic grade KBr to remove any residual water, which has a strong IR absorption.
- Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.
- Pressing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR gives precise information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Causality Behind Experimental Choices: Deuterated solvents, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), are used because they are "invisible" in the ¹H NMR spectrum. DMSO-d₆ is often preferred for phenols as it can better solubilize the compound and allows for the observation of the exchangeable hydroxyl proton.

Expected Data and Interpretation:

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Interpretation & Key Insights
Phenolic OH	10.0 - 12.0	Singlet (broad)	1H	The highly deshielded nature is due to strong intramolecular hydrogen bonding with the carbonyl oxygen. Its broadness is typical for an exchangeable proton.
Aromatic H-6	8.0 - 8.2	Doublet	1H	This proton is ortho to the electron-withdrawing acetyl group and meta to the nitro group, leading to significant deshielding. It will be split by H-4.[3][5]
Aromatic H-4	7.8 - 8.0	Doublet	1H	This proton is ortho to the electron-withdrawing nitro group and the bromine atom. It will be split by H-6. The coupling constant (J) should be small

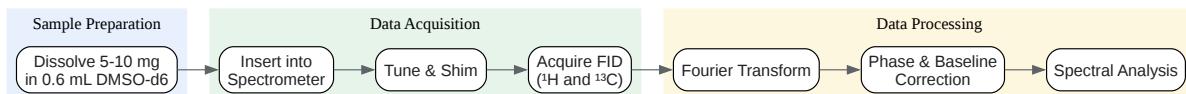
(~2-3 Hz),
characteristic of
meta-coupling.[\[6\]](#)

This is a classic
singlet for an
acetyl methyl
group attached
to an aromatic
ring.[\[7\]](#)[\[8\]](#) Its
chemical shift is
relatively
standard.

Acetyl CH₃ 2.5 - 2.7 Singlet 3H

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.


Expected Data and Interpretation:

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Interpretation & Key Insights
Carbonyl C=O	195 - 205	The carbonyl carbon is highly deshielded, as expected.[9]
C-2 (C-OH)	155 - 160	This carbon is attached to the electronegative oxygen, causing a significant downfield shift.
C-3 (C-NO ₂)	135 - 140	Attached to the electron-withdrawing nitro group.
C-1 (C-Acetyl)	125 - 130	The attachment point for the acetyl group.
C-4 (C-H)	128 - 132	Aromatic carbon bearing a proton.
C-6 (C-H)	120 - 125	Aromatic carbon bearing a proton.
C-5 (C-Br)	115 - 120	The carbon attached to bromine shows a moderate shielding effect compared to an unsubstituted carbon.
Methyl CH ₃	25 - 30	The acetyl methyl carbon appears in the typical upfield aliphatic region.[7][8]

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer's probe.

- Tuning and Shimming: The instrument is tuned to the correct frequency, and the magnetic field is shimmed to achieve maximum homogeneity, ensuring sharp spectral lines.
- Acquisition: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For ^{13}C NMR, a larger number of scans is required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common, high-energy technique that causes extensive fragmentation. This is highly beneficial for structural elucidation, as the resulting fragments provide a puzzle that can be pieced back together to deduce the original structure.

Expected Data and Interpretation

The molecular weight of $\text{C}_8\text{H}_6\text{BrNO}_3$ is approximately 259.95 g/mol (using the most common isotopes ^{12}C , ^1H , ^{79}Br , ^{16}O , ^{14}N). A key feature will be the isotopic pattern of bromine.

- Bromine Isotope Pattern: Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.[10] Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 260 and 262). This "M, M+2" pattern is a definitive indicator of a single bromine atom in the ion.[11]

Table of Expected Ions:

m/z Value	Proposed Fragment	Interpretation & Fragmentation Pathway
260/262	$[\text{C}_8\text{H}_6\text{BrNO}_3]^+$	Molecular Ion (M^+): The intact molecule with one electron removed. The 1:1 ratio of the two peaks confirms the presence of one bromine atom.
245/247	$[\text{M} - \text{CH}_3]^+$	Loss of a Methyl Radical: A common fragmentation pathway involving the cleavage of the acetyl methyl group.
214/216	$[\text{M} - \text{NO}_2]^+$	Loss of Nitrogen Dioxide: Cleavage of the nitro group is a very common fragmentation pathway for nitroaromatic compounds. [12] [13]
186/188	$[\text{M} - \text{NO}_2 - \text{CO}]^+$	Subsequent Loss of Carbon Monoxide: Following the loss of the nitro group, the resulting ion can lose a molecule of carbon monoxide.
135	$[\text{C}_7\text{H}_4\text{BrO}]^+$	Loss of NO_2 and CH_3 : Loss of both the nitro and methyl groups.
43	$[\text{CH}_3\text{CO}]^+$	Acylium Ion: A very common and often intense peak corresponding to the acetyl fragment.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe, and vaporized under high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Acceleration: The resulting positive ions are accelerated by an electric field into the mass analyzer.
- Mass Analysis: A magnetic field or a quadrupole analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion: A Synthesized Spectroscopic Portrait

The combined application of FTIR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry provides an unambiguous structural confirmation of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**.

- FTIR confirms the presence of all key functional groups: the hydrogen-bonded phenol, the conjugated ketone, the nitro group, and the C-Br bond.
- ^1H and ^{13}C NMR map out the exact carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the presence of the acetyl group.
- Mass Spectrometry provides the definitive molecular weight and the characteristic M/M+2 isotopic pattern for bromine, while its fragmentation pattern corroborates the presence and connectivity of the functional groups.

This guide serves as a robust framework for the analysis of this molecule, empowering researchers to confidently identify and characterize **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** in their drug discovery and development endeavors.

References

- Scott, K. N. (1972). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. *Journal of the American Chemical Society*, 94(24), 8564–8568.
- TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
- Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.
- Weber, U. et al. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. *Journal of Mass Spectrometry*, 38(5), 533-543.
- University of Wisconsin-Platteville. (n.d.). Assigning the ^1H -NMR Signals of Aromatic Ring ^1H -atoms.
- Beyer, H., & Walter, W. (1997). *Lehrbuch der Organischen Chemie*. S. Hirzel Verlag.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). *Spectrometric Identification of Organic Compounds*. John Wiley & Sons.
- ResearchGate. (n.d.). FTIR spectrum of pure p-nitro phenol.
- Bowie, J. H., & Larsson, F. C. V. (1973). Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. *Organic Mass Spectrometry*, 7(6), 633-640.
- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- University of California, Davis. (n.d.). Mass spectral interpretation.
- da Silva, J. C. C. et al. (2013). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. *Matéria (Rio de Janeiro)*, 18(2), 1337-1348.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]

- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. asdlib.org [asdlib.org]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116460#spectroscopic-data-of-1-5-bromo-2-hydroxy-3-nitrophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com